Vonoprazan impurity 11-d5 (fumarate)

Description

Contextual Significance of Impurity Research in Pharmaceutical Science

The study and control of impurities are critical aspects of pharmaceutical science, ensuring the safety and efficacy of medicinal products. researchgate.net An impurity is any component present in a drug substance or drug product that is not the desired chemical entity. cleanchemlab.comnih.gov These substances can originate from various sources, including the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with packaging materials. synzeal.com The presence of impurities, even in trace amounts, can potentially impact the quality, safety, and efficacy of a drug. synzeal.com Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products. nih.govsmolecule.com

Impurity profiling, which involves the identification and quantification of impurities, is a mandatory requirement for drug registration. researchgate.netsmolecule.com This process provides crucial insights into a drug's purity, stability, and potential toxicity. researchgate.net The level of scrutiny and investigation required for an impurity is often dependent on the stage of drug development, with expectations for knowledge and control increasing as development progresses toward commercialization. pharmaffiliates.com

Impurity control strategies have evolved significantly over time, moving from a reactive to a proactive approach. Initially, control was often limited to end-product testing. However, modern strategies emphasize a comprehensive understanding of how impurities are formed and how they can be controlled throughout the manufacturing process. synzeal.com This involves a thorough evaluation of the synthetic route, including starting materials, reagents, solvents, and reaction conditions, to identify potential impurities. cleanchemlab.compharmaffiliates.com

As a drug progresses through clinical phases, the control strategy becomes more refined. analyticachemie.in In early development, the focus may be on impurities observed in initial batches and those considered most likely to appear. synzeal.com As the commercial synthetic route is finalized, more in-depth investigations, such as impurity fate and purging studies, are conducted to establish effective control points. pharmaffiliates.com Analytical methods also evolve, progressing from general screening techniques like high-performance liquid chromatography (HPLC) with broad gradients to highly specific and validated methods optimized for known impurities. pharmaffiliates.com This evolution ensures that a robust control strategy is in place by the time of marketing authorization, considering potential risks from process changes, such as new vendors or different scales of manufacture. synzeal.com

Quality by Design (QbD) represents a systematic and science-based approach to pharmaceutical development and manufacturing. medchemexpress.comresearchgate.net The core principle of QbD is that quality should be designed into a product, rather than being tested into it. researchgate.netmedchemexpress.com This approach begins with predefined objectives and emphasizes a deep understanding of the product and process, along with robust process control. researchgate.net

From an academic and regulatory perspective, applying QbD principles to impurity management is highly encouraged. medchemexpress.com This involves identifying critical quality attributes (CQAs) of the drug product, which include impurity levels, and understanding how critical material attributes (CMAs) of raw materials and critical process parameters (CPPs) of the manufacturing process impact these CQAs. medchemexpress.com By establishing a "design space"—a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality—manufacturers can implement more flexible and effective control strategies. This risk-based approach allows for a better understanding of the method and the determination of a wider set of experimental conditions, which is particularly important for managing the complexities of impurity detection and control. medchemexpress.com

Principles and Applications of Stable Isotope Labeling in Pharmaceutical Research

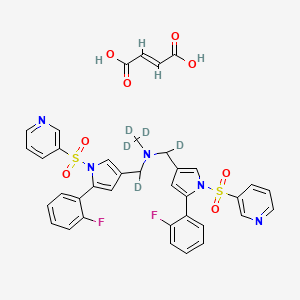

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). These labeled compounds are chemically almost identical to their unlabeled counterparts but are distinguishable by their mass. This property makes them invaluable tools for tracing the fate of molecules in complex biological and chemical systems without the risks associated with radioactive isotopes. The use of stable isotopes, particularly in conjunction with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has become a cornerstone of modern pharmaceutical research.

Deuterium (²H or D), a stable isotope of hydrogen, is widely used in mechanistic studies due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond are often slower than those involving a C-H bond.

This principle is exploited to investigate reaction mechanisms and metabolic pathways. By strategically placing a deuterium label at a site of metabolic transformation, researchers can slow down the metabolism at that position. This can help identify rate-limiting steps in a metabolic cascade and elucidate the mechanisms of drug action and breakdown. Furthermore, observing the retention or loss of deuterium in metabolites provides definitive evidence for the involvement of specific chemical bonds in the metabolic process.

Stable isotope-labeled compounds are exceptional analytical tools, primarily used as internal standards for quantitative analysis by mass spectrometry. In techniques like liquid chromatography-mass spectrometry (LC-MS), a known quantity of the stable isotope-labeled version of the analyte is added to a sample. Because the labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it behaves similarly during sample preparation, chromatography, and ionization.

However, the labeled and unlabeled compounds are easily distinguished by the mass spectrometer due to their mass difference. This allows for highly accurate and precise quantification of the analyte, as any variability or loss during the analytical process affects both the analyte and the internal standard equally. This is particularly crucial for analyzing drug and metabolite levels in complex biological matrices like plasma and urine. Deuterium-labeled compounds, such as Vonoprazan (B1684036) impurity 11-d5 (fumarate), are synthesized for this purpose, serving as reference standards for the accurate quantification of their corresponding unlabeled impurities in the drug substance.

Overview of Vonoprazan and its Impurity Landscape

Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. cleanchemlab.com It functions by reversibly inhibiting the H⁺,K⁺-ATPase (proton pump) in gastric parietal cells. cleanchemlab.com The impurities in Vonoprazan can originate from the manufacturing process or from degradation during storage. cleanchemlab.com These include process-related impurities and degradation products that must be carefully monitored and controlled. pharmaffiliates.com

Research has identified several process-related impurities in Vonoprazan fumarate (B1241708). researchgate.netpharmaffiliates.com These impurities are often identified using techniques like LC-MS and their structures are confirmed through synthesis and characterization by MS, NMR, and infrared spectroscopy. researchgate.netpharmaffiliates.com The impurity profile of Vonoprazan includes isomers and by-products from the synthetic route. cleanchemlab.com Among these is Vonoprazan Impurity 11, which has been identified as a dimeric species. To accurately quantify such impurities, stable isotope-labeled internal standards are developed. Vonoprazan impurity 11-d5 (fumarate) is the deuterium-labeled analogue of Vonoprazan Impurity 11 and is used as a reference standard in analytical testing.

Data Table 1: Chemical Identity of Vonoprazan impurity 11-d5 (fumarate)

| Property | Value | Source |

| Compound Name | Vonoprazan impurity 11-d5 (fumarate) | |

| Chemical Name | 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine-d5 (fumarate) | |

| Molecular Formula | C₃₇H₂₆D₅F₂N₅O₈S₂ | |

| Molecular Weight | 780.83 | |

| Nature | Deuterium labeled version of Vonoprazan Impurity 11 | |

| Primary Application | Analytical reference standard for quantitative analysis |

This table presents data for the dimeric impurity as identified in multiple sources.

Data Table 2: Selected Known Impurities of Vonoprazan

| Impurity Name | Molecular Formula | Molecular Weight | CAS Number |

| Vonoprazan | C₁₇H₁₆FN₃O₂S | 345.39 | 881681-00-1 |

| (5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanol | C₁₆H₁₃FN₂O₃S | 332.35 | 2169271-28-5 |

| Vonoprazan Sulfonyl Aldehyde Impurity | C₁₆H₁₁FN₂O₃S | 330.33 | 881677-11-8 |

| 5-((2-(2-Fluorophenyl)-4-((methylamino)methyl)-1H-pyrrol-1-yl)sulfonyl)-1,2,3,4-tetrahydropyridin-2-ol | C₁₇H₂₀FN₃O₃S | 365.42 | 2416241-96-6 |

| N-Nitroso Vonoprazan | C₁₇H₁₅FN₄O₃S | 374.39 | 2932441-73-9 |

| Vonoprazan Impurity 11 (Free Base) | C₃₅H₂₇F₂N₅O₄S₂ | 683.75 | 2514735-12-5 |

Data compiled from multiple sources.

General Classification of Vonoprazan-Related Impurities (e.g., process-related, degradation products)

Impurities in any drug substance, including the potassium-competitive acid blocker (P-CAB) Vonoprazan, are classified to ensure proper identification and control. patsnap.com According to ICH guidelines, impurities are broadly categorized into organic impurities, inorganic impurities, and residual solvents. youtube.comich.org

Organic impurities are of primary concern as they can arise during the manufacturing process or during storage of the drug substance and may share structural similarities with the active pharmaceutical ingredient (API). youtube.comich.org These are further subdivided into:

Process-Related Impurities: These include starting materials, by-products of synthesis, and intermediates that are not fully removed during purification. jpionline.orgich.org Studies on Vonoprazan fumarate have identified several process-related impurities, which were characterized using techniques like liquid chromatography with mass spectrometry (LC-MS). nih.govresearchgate.net

Degradation Products: These impurities form when the drug substance degrades over time due to exposure to factors like light, heat, or adverse pH conditions. jpionline.orgich.org Forced degradation studies on Vonoprazan have shown it is susceptible to degradation under alkaline and oxidative stress conditions, leading to the formation of specific degradation products. researchgate.netresearchgate.netsamipubco.com

The table below summarizes the general classification of pharmaceutical impurities as per ICH guidelines.

| Impurity Category | Sub-types | Description |

| Organic Impurities | Starting Materials, By-products, Intermediates, Degradation Products, Reagents, Ligands, Catalysts | Arise during the manufacturing process and/or storage of the drug substance. youtube.comich.org |

| Inorganic Impurities | Reagents, Ligands, Catalysts, Heavy Metals, Inorganic Salts, Filter Aids | Result from the manufacturing process and are typically known and identified. youtube.comich.org |

| Residual Solvents | Organic or Inorganic Liquids | Used as vehicles during the synthesis of the drug substance. ich.org |

This table is based on information from the International Council for Harmonisation (ICH) Q3A(R2) guideline. youtube.comich.org

Research Objectives Pertaining to Vonoprazan Impurity 11-d5 (Fumarate)

Vonoprazan impurity 11-d5 (fumarate) is the deuterium-labeled form of Vonoprazan Impurity 11. medchemexpress.com The designation "d5" indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. The fumarate counterion suggests it is supplied as a salt, a common practice to enhance the stability and handling of pharmaceutical compounds. researchgate.netgoogle.com The primary research objective for synthesizing and utilizing a specific, isotopically labeled impurity like Vonoprazan impurity 11-d5 (fumarate) is to serve as a high-purity analytical standard. Its use is specifically aimed at the accurate identification and quantification of its non-labeled counterpart, Vonoprazan Impurity 11, in the bulk drug substance and finished product.

Significance of Deuterated Impurities in Impurity Profiling

The use of deuterated compounds as internal standards is a cornerstone of modern quantitative analytical chemistry, particularly in methods employing mass spectrometry. clearsynth.comtexilajournal.com An ideal internal standard co-elutes with the target analyte during chromatographic separation and exhibits similar behavior during sample extraction and ionization, but is clearly distinguishable by the mass spectrometer. aptochem.com

Deuterated standards, such as Vonoprazan impurity 11-d5 (fumarate), are considered the gold standard for quantitative bioanalysis and impurity profiling for several reasons: pharmaffiliates.comaptochem.com

Mitigation of Matrix Effects: In complex samples, other components can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. clearsynth.comnih.gov Since the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it experiences the same matrix effects, allowing for reliable correction and accurate quantification. clearsynth.comtexilajournal.com

Correction for Variability: It provides a measure of control for variability in sample preparation, extraction recovery, and instrument injection volume. aptochem.com

Enhanced Accuracy and Precision: By compensating for potential errors throughout the analytical process, the use of a deuterated internal standard significantly improves the accuracy, precision, and robustness of the analytical method. clearsynth.comtexilajournal.com

The table below highlights the key advantages of using deuterated internal standards in analytical testing.

| Feature | Advantage | Scientific Rationale |

| Co-elution | Accurate timing | The deuterated standard and the analyte have nearly identical retention times in chromatography. aptochem.com |

| Mass Difference | Clear identification | Easily distinguished from the non-labeled analyte by a mass spectrometer. aptochem.com |

| Physicochemical Similarity | Correction for errors | Compensates for variability in sample extraction, injection, and ionization suppression. clearsynth.comaptochem.com |

| Overall Performance | Improved data quality | Leads to more robust, precise, and accurate quantitative results. pharmaffiliates.comtexilajournal.com |

Contribution to Advanced Analytical Methodologies and Mechanistic Understanding

The availability of well-characterized, isotopically labeled impurities is crucial for the development and validation of advanced analytical methods. The use of Vonoprazan impurity 11-d5 (fumarate) directly contributes to creating highly sensitive and specific assays, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the routine monitoring and control of Vonoprazan Impurity 11. pharmaffiliates.comaptochem.com Such methods are essential for ensuring that the levels of impurities in the final pharmaceutical product are below the stringent qualification thresholds set by regulatory authorities like the ICH. youtube.comjpionline.org The development of a rapid and sensitive LC-MS/MS method for another Vonoprazan impurity, N-nitroso vonoprazan, underscores the importance of this advanced analytical approach in controlling potentially harmful impurities. tandfonline.com

Beyond its primary role in quantitative analysis, isotopic labeling is a fundamental tool for elucidating mechanistic pathways. musechem.comsimsonpharma.com While Vonoprazan impurity 11-d5 (fumarate) is designed as an internal standard, the broader application of isotopic labeling helps researchers track the formation of degradation products and metabolites. simsonpharma.comnih.gov This allows for a deeper understanding of the degradation pathways of a drug substance, which is critical information for developing stable formulations and establishing appropriate storage conditions. researchgate.net Therefore, the synthesis and application of compounds like Vonoprazan impurity 11-d5 (fumarate) are integral to the comprehensive analytical framework that ensures the safety and quality of pharmaceutical products.

Properties

Molecular Formula |

C37H31F2N5O8S2 |

|---|---|

Molecular Weight |

780.8 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;1,1,1-trideuterio-N,N-bis[deuterio-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine |

InChI |

InChI=1S/C33H27F2N5O4S2.C4H4O4/c1-38(20-24-16-32(28-10-2-4-12-30(28)34)39(22-24)45(41,42)26-8-6-14-36-18-26)21-25-17-33(29-11-3-5-13-31(29)35)40(23-25)46(43,44)27-9-7-15-37-19-27;5-3(6)1-2-4(7)8/h2-19,22-23H,20-21H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,20D,21D; |

InChI Key |

FDILJBOHKQWQRO-PGHIIHCUSA-N |

Isomeric SMILES |

[2H]C(C1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N(C([2H])C4=CN(C(=C4)C5=CC=CC=C5F)S(=O)(=O)C6=CN=CC=C6)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)CC4=CN(C(=C4)C5=CC=CC=C5F)S(=O)(=O)C6=CN=CC=C6.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Derivation of Vonoprazan Impurity 11 D5 Fumarate

Strategies for Deuterium (B1214612) Incorporation in Pharmaceutical Analogues

The introduction of deuterium, a stable isotope of hydrogen, into drug molecules is a sophisticated strategy employed in medicinal chemistry. acs.orgacs.org This process, known as deuteration, can modify a drug's metabolic profile by leveraging the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, which can slow down metabolism, enhance metabolic stability, and potentially improve a drug's pharmacokinetic properties. acs.orgnih.govyoutube.com

Regio- and Stereoselective Deuteration Methodologies

Achieving regio- and stereoselectivity—the precise placement of deuterium atoms at specific positions within a molecule—is paramount in synthesizing deuterated pharmaceutical analogues. marquette.edu Methodologies to achieve this precision have advanced significantly, moving beyond simple exchange reactions to more controlled, catalytic processes.

One prominent strategy involves transition-metal-catalyzed reactions. Catalysts based on metals like rhodium, palladium, and iridium can facilitate the selective exchange of hydrogen for deuterium at specific C-H bonds, often directed by functional groups within the substrate molecule. researchgate.net For instance, rhodium-catalyzed stereoselective deuteration of benzylic C-H bonds has been demonstrated, offering a method for precise labeling. researchgate.net Another powerful technique is atom transfer radical cyclization (ATRC), which has been applied to construct the core pyrrole (B145914) ring of Vonoprazan (B1684036), showcasing its utility in building complex molecular frameworks where deuterium could be incorporated. nih.gov

Photochemical methods are also emerging as a milder alternative for deuteration, allowing for late-stage functionalization of complex molecules, including drug compounds. rsc.org These methods often provide high selectivity under ambient conditions, which is advantageous for sensitive substrates.

Deuterium Exchange Processes for Labeling

Deuterium exchange is a fundamental and widely used method for isotopic labeling. acs.orgacs.org This process typically involves exposing a substrate to a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst.

Base-mediated deuterium exchange is a common approach, where a base is used to deprotonate a C-H bond, allowing for the incorporation of a deuterium atom from a deuterated solvent like DMSO-d₆. acs.orgacs.org This method can be cost-effective but may lack selectivity, leading to the random incorporation of deuterium. acs.org

Hydrogen Isotope Exchange (HIE) reactions represent a more direct approach, enabling the swapping of hydrogen for deuterium on a late-stage intermediate or the final active pharmaceutical ingredient (API). nih.govnih.gov While this simplifies the synthetic route, controlling regioselectivity can be challenging. acs.org

Table 1: Comparison of Deuteration Strategies

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Transition-Metal Catalysis | Uses catalysts (e.g., Rh, Pd, Ir) to direct deuterium to specific C-H bonds. | High regio- and stereoselectivity. | Cost and toxicity of metal catalysts; removal from final product. |

| Photochemical Deuteration | Employs light to initiate deuteration reactions. | Mild reaction conditions; suitable for late-stage functionalization. | Field is still developing; scalability can be a concern. |

| Base-Mediated Exchange | Uses a base and a deuterium source (e.g., DMSO-d₆) for H/D exchange. | Cost-effective and simple. | Often lacks selectivity, leading to random labeling. |

| Hydrogen Isotope Exchange (HIE) | Direct exchange of H for D on late-stage intermediates or API. | Simplifies synthetic planning. | Difficult to control regioselectivity. |

Design and Execution of Synthetic Routes for Vonoprazan Impurity 11-d5 (Fumarate)

Vonoprazan impurity 11 is identified as 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine. synzeal.com Its deuterated analogue, Vonoprazan impurity 11-d5 (fumarate), contains five deuterium atoms. medchemexpress.com The formation of such impurities is typically not an intended synthetic outcome but rather the result of side reactions occurring during the synthesis of the main compound, Vonoprazan.

Identification of Key Deuterated Precursors and Building Blocks

The synthesis of a deuterated compound like Vonoprazan impurity 11-d5 would logically stem from deuterated starting materials or reagents used in the synthesis of Vonoprazan itself. The "-d5" designation suggests the labeling is likely on a methyl group (as -CD₃) and a methylene (B1212753) group (as -CD₂-).

The synthesis of Vonoprazan involves several key steps, including the formation of a substituted pyrrole ring, sulfonylation, and reductive amination to introduce the methylaminomethyl side chain. nih.govfigshare.com The formation of Impurity 11, which is essentially a dimer, likely arises from a side reaction involving the key intermediate aldehyde and the final Vonoprazan product or its precursor amine.

For the d5-labeled impurity, the deuterium source would most likely be a deuterated reagent used in the final reductive amination step. Key deuterated precursors could include:

Deuterated methylamine (B109427) (CD₃NH₂ or CH₃ND₂): Used in the formation of the side chain.

A deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄): Used to reduce the imine formed during reductive amination.

Deuterated formaldehyde (B43269) (CD₂O): Could be involved in side reactions leading to the dimeric structure.

The most plausible route to a d5 label on the N-methylmethanamine bridge of the impurity would involve the use of deuterated methylamine (CD₃) and a deuterated reducing agent (D₂ source) during the impurity's formation.

Reaction Mechanisms Governing Deuterated Impurity Formation in Synthetic Pathways

The formation of Vonoprazan Impurity 11 likely occurs as a variation of the final reductive amination step in the Vonoprazan synthesis. The standard synthesis involves reacting the aldehyde intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, with methylamine to form a Schiff base (imine), which is then reduced to yield Vonoprazan.

Proposed Mechanism for Impurity Formation:

Over-alkylation: The primary amine of Vonoprazan, once formed, could act as a nucleophile. It could react with another molecule of the aldehyde intermediate to form a new imine.

Reductive Coupling: This new, larger imine could then be reduced by the reducing agent present in the reaction mixture.

If deuterated reagents are used, they would be incorporated during this process. For example, if deuterated methylamine (CD₃NH₂) is used to synthesize deuterated Vonoprazan, and a deuterated reducing agent (providing a D⁻ source) is also employed, the resulting impurity could carry multiple deuterium labels. The "d5" label specifically points towards a combination of a trideuteromethyl (CD₃) group and a dideuteromethylene (CD₂) bridge, suggesting a complex reaction, possibly involving a deuterated formaldehyde equivalent in a Mannich-type side reaction.

A patent for a deuterated Vonoprazan metabolite describes using deuterated methylamine hydrochloride and sodium deuteride (B1239839) boron as key reagents, which supports the feasibility of these precursors in generating deuterated analogues. google.com

Control of Isotopic Purity and Impurity Distribution during Synthesis

Controlling isotopic purity and the distribution of isotopologues (molecules that differ only in their isotopic composition) is a critical challenge in the manufacture of deuterated compounds. marquette.edunih.gov For an API, high isotopic enrichment is desired, meaning the intended deuterated molecule is the major component, with minimal presence of lesser-deuterated or non-deuterated versions. nih.gov

The presence of lower isotopologues is often considered an impurity profile. nih.gov The distribution is influenced by the isotopic enrichment of the starting materials and the selectivity of the deuteration reactions. For instance, using a 98% pure deuterated reagent will inherently limit the maximum isotopic purity of the final product. rsc.org

Several analytical techniques are essential for determining isotopic purity and distribution:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quantify the level of deuterium incorporation by measuring the reduction in signal intensity at specific sites. ¹³C NMR is also sensitive to neighboring deuterium atoms, which cause characteristic isotopic shifts. rsc.orgresearchgate.netalfa-chemistry.comresearchgate.net

To control the formation of deuterated impurities like Vonoprazan impurity 11-d5, manufacturers must optimize reaction conditions to favor the desired product pathway over side reactions. This includes precise control over stoichiometry, temperature, and reaction time, particularly during the critical reductive amination step. Furthermore, ensuring the high isotopic purity of deuterated reagents is fundamental to minimizing the generation of a complex mixture of isotopologues. nih.gov

| ¹³C NMR Spectroscopy | Confirms the position of deuterium atoms through isotopic shifts on adjacent carbons. | Provides structural confirmation of deuteration sites. |

Challenges in Achieving High Isotopic Purity

The synthesis of deuterated compounds for pharmaceutical use is a task that demands high precision, as obtaining a pure isotopic form is often difficult. nih.gov The goal is to produce molecules with a high percentage of deuterium at specific sites, minimizing the presence of undesired isotopic variants. nih.govdigitellinc.com For a complex molecule like Vonoprazan impurity 11-d5 (fumarate), these challenges are multifaceted.

A primary difficulty lies in controlling the exact number of deuterium atoms incorporated into the target molecule. musechem.com Synthetic methods must be finely tuned to prevent a mixture of isotopologues—molecules that differ only in their isotopic composition. The presence of residual protium (B1232500) (¹H) in reagents or solvents can lead to incomplete deuteration, while non-specific exchange reactions can cause deuterium to be incorporated at unintended positions.

Furthermore, the stability of the C-D bond, while generally higher than the C-H bond, does not guarantee perfect isotopic retention throughout a multi-step synthesis and purification process. musechem.comnih.gov The kinetic isotope effect (KIE), which is the basis for the altered metabolic profiles of deuterated drugs, can also influence the rates of synthetic reactions, sometimes in unpredictable ways. nih.gov Achieving high isotopic purity, therefore, requires not only specialized deuterated starting materials and reagents but also a deep understanding of the reaction mechanisms to control the site and level of deuterium incorporation. nih.govresearchgate.net Regulatory bodies require that deuterated drugs demonstrate clear advantages, and this begins with a well-characterized and highly pure active pharmaceutical ingredient (API). musechem.com

Table 1: Key Challenges in Isotopic Labeling

| Challenge | Description | Relevant Factors |

|---|---|---|

| Isotopic Enrichment | Achieving the desired percentage of deuterium atoms at the target positions. | Purity of deuterated reagents, solvent effects, reaction conditions (temperature, catalysts). |

| Site Selectivity | Incorporating deuterium atoms only at the intended molecular sites. | Directing groups, catalyst selectivity, reaction mechanism, potential for H/D exchange. nih.govrsc.orgacs.org |

| Isotopologue Distribution | Minimizing the presence of molecules with incorrect numbers of deuterium atoms. | Statistical distribution, kinetic and thermodynamic controls. digitellinc.com |

| Process Scalability | Translating high-purity laboratory methods to large-scale industrial production. | Cost and availability of deuterated materials, process robustness. nih.gov |

Management of Under-, Over-, and Mis-deuteration

In the synthesis of deuterated compounds like Vonoprazan impurity 11-d5 (fumarate), deviations from the target isotopic state are common. These deviations are categorized as under-deuteration (fewer deuterium atoms than intended), over-deuteration (more deuterium atoms than intended), and mis-deuteration (deuterium atoms at incorrect positions). nih.gov Managing these outcomes is critical for producing a final compound that meets stringent purity specifications.

Under-deuteration often results from incomplete reactions or from the presence of protium sources, such as moisture or non-deuterated solvents and reagents. To mitigate this, chemists employ highly deuterated source materials and rigorously dry reaction setups. Using a significant excess of the deuterating agent can also drive the reaction to completion.

Over-deuteration can occur if the reaction conditions are too harsh or non-selective, causing H/D exchange at sites other than the intended ones. This is particularly a risk for protons that are even slightly acidic. Control over reaction time, temperature, and catalyst choice is essential. For instance, carefully designed catalytic systems can provide high selectivity for specific C-H bonds. nih.gov

Mis-deuteration represents a failure of regioselectivity. The synthetic strategy must be designed to activate only the desired C-H bonds for deuteration. This can be achieved through the use of directing groups or by choosing a synthetic pathway where the desired positions are inherently the most reactive. acs.orgnih.gov

Advanced synthetic strategies allow for a high degree of control. For example, a stepwise approach, where deuteration is performed in a dedicated step with carefully chosen reagents, can offer better control than attempting to deuterate in the presence of multiple reactive sites. nih.gov Post-synthesis, analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for quantifying the isotopic purity and identifying the precise location of the deuterium atoms, thereby assessing the success of the management strategies. rsc.orgresearchgate.net

Table 2: Strategies for Managing Deuteration Errors

| Error Type | Cause | Mitigation Strategy |

|---|---|---|

| Under-deuteration | Incomplete reaction; presence of protic impurities (H₂O). | Use of high-purity deuterated reagents; rigorous drying of solvents/glassware; use of excess deuterating agent. |

| Over-deuteration | Non-selective reaction conditions; H/D exchange at non-target sites. | Precise control of reaction time and temperature; use of selective catalysts; buffering to prevent acid/base-catalyzed exchange. nih.gov |

| Mis-deuteration | Lack of regioselectivity in the C-H activation/deuteration step. | Use of directing groups; synthesis design that differentiates reactive sites; site-selective catalysts. acs.org |

Isolation and Purification Techniques for Deuterated Impurities

The isolation and purification of a specific deuterated impurity, such as Vonoprazan impurity 11-d5 (fumarate), from a complex reaction mixture is a formidable task. The process must separate the target compound from the main API, non-deuterated versions of the impurity, other related substances, and residual reagents. Given that deuterated and non-deuterated compounds have nearly identical physical properties, their separation is not feasible on a practical scale, making the purity of the synthesis itself paramount. nih.gov The focus of purification is therefore on separating the impurity (as a mixture of isotopologues) from other chemically distinct molecules.

Several chromatographic techniques are central to this process:

Preparative High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used methods for isolating impurities at a high level of purity. psu.eduresearchgate.net By selecting the appropriate stationary phase (e.g., reversed-phase C18) and optimizing the mobile phase composition, it is possible to achieve high-resolution separation of closely related compounds. nih.gov Gradient elution is often employed to effectively separate components with different polarities. psu.edu

Flash Chromatography: For larger-scale purification or as a preliminary purification step, flash chromatography offers a rapid and cost-effective method to remove major contaminants. psu.edu It is particularly useful when the impurity has a significantly different polarity compared to the bulk material.

Crystallization: Since the target compound is a fumarate (B1241708) salt, crystallization can be a highly effective final purification step. wikipedia.org The process involves dissolving the crude salt in a suitable solvent system and inducing crystallization, often by cooling or adding an anti-solvent. google.com This method can significantly enhance purity by excluding soluble impurities from the crystal lattice. The formation of the fumarate salt itself is a key step, involving the reaction of the purified free base of the impurity with fumaric acid. google.comvcu.edu

After initial isolation, typically via chromatography, a salt-removal step may be necessary, especially if mobile phase additives like trifluoroacetic acid were used. psu.edu This can be accomplished by re-chromatographing the isolated fraction with a modifier-free mobile phase or by using solid-phase extraction (SPE). psu.edu The final step often involves converting the purified impurity free base into its fumarate salt to improve stability and handling properties, followed by a final crystallization or precipitation. vcu.edugoogle.com

Table 3: Purification Methodologies for Deuterated Impurities

| Technique | Principle | Application in Context |

|---|---|---|

| Preparative HPLC | Differential partitioning of solutes between a mobile and stationary phase. | High-resolution separation of Impurity 11-d5 from Vonoprazan and other closely related impurities. researchgate.net |

| Flash Chromatography | Adsorption chromatography under moderate pressure. | Rapid, large-scale pre-purification to remove less polar or more polar contaminants. psu.edu |

| Crystallization | Formation of a pure solid crystalline phase from a solution. | Final purification of the fumarate salt, removing amorphous and soluble impurities. wikipedia.orggoogle.com |

| Solid-Phase Extraction (SPE) | Partitioning of solutes between a solid sorbent and a liquid. | Post-HPLC cleanup to remove salts or buffer components from the isolated fraction. psu.edu |

| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases. | Initial work-up step to separate the crude product from water-soluble or highly non-polar reagents. atlanchimpharma.com |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are fundamental to impurity profiling, providing the necessary separation of impurities from the active pharmaceutical ingredient (API) and from each other. researchgate.net The choice of technique depends on the physicochemical properties of the analytes, such as polarity, volatility, and structural similarity. For complex mixtures containing isotopologues, achieving adequate resolution is a significant challenge.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities due to its versatility, robustness, and high efficiency. researchgate.netchromatographyonline.com Several reversed-phase HPLC (RP-HPLC) methods have been developed for the determination of process-related impurities and degradation products of Vonoprazan (B1684036). nih.govdaneshyari.comnih.gov These methods form the basis for developing a specific procedure for quantifying deuterated impurities like Vonoprazan impurity 11-d5 (fumarate).

The development of a stability-indicating HPLC method is crucial, capable of separating the main component from its potential impurities and degradation products under various stress conditions. daneshyari.comnih.gov

The selection of the stationary phase is a critical first step in HPLC method development. chromatographyonline.comhawachhplccolumn.com For the analysis of Vonoprazan and its non-deuterated impurities, C18 columns are commonly and effectively used. daneshyari.comnih.govresearchgate.netveterinaria.org However, the separation of deuterated compounds from their protiated (non-deuterated) analogues presents a unique challenge due to the chromatographic isotope effect (CIE) or chromatographic deuterium (B1214612) effect (CDE). acs.org In RP-HPLC, deuterated compounds typically exhibit slightly shorter retention times than their corresponding protiated versions because C-D bonds are slightly less polarizable and shorter than C-H bonds, leading to weaker van der Waals interactions with the stationary phase. acs.orgcchmc.org

While standard C18 columns can sometimes resolve isotopologues, specialized column chemistries may offer superior selectivity. The choice of column chemistry can significantly influence the resolution between a deuterated impurity and the parent drug or its non-deuterated counterpart.

Table 1: Comparison of HPLC Column Chemistries for Separation of Deuterated Impurities

| Column Chemistry | Principle of Separation | Applicability to Deuterated Impurities | References |

|---|---|---|---|

| Octadecyl (C18) | Hydrophobic (van der Waals) interactions. | Standard choice for Vonoprazan; can separate isotopologues, often with the deuterated compound eluting first. acs.orgcchmc.org | daneshyari.comnih.govresearchgate.netveterinaria.org |

| Octyl (C8) | Less hydrophobic than C18, providing different selectivity. | May offer better resolution if hydrophobic interactions are too strong on a C18 column. | researchgate.net |

| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. | π-π interactions with the phenyl rings can provide unique selectivity for aromatic compounds like Vonoprazan and its impurities. cchmc.org | cchmc.org |

| Pentafluorophenyl (PFP) | Offers a combination of hydrophobic, dipole-dipole, π-π, and ion-exchange interactions. | Has demonstrated effectiveness in reducing the chromatographic deuterium effect (CDE), potentially by stabilizing the deuterated analyte through electronic interactions. acs.org | acs.org |

Mobile phase optimization is crucial for maximizing resolution and sensitivity. phenomenex.com Key parameters include the choice of organic modifier, aqueous phase pH, and buffer type and concentration. For Vonoprazan impurity analysis, mobile phases typically consist of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to separate compounds with a wide range of polarities. daneshyari.comnih.gov

The pH of the mobile phase is particularly important for ionizable compounds like Vonoprazan. chromatographyonline.com Controlling the pH ensures consistent retention times and peak shapes. Studies on Vonoprazan have utilized phosphate (B84403) buffers at a pH of around 6.5 or formate (B1220265) buffers at a lower pH. nih.govchromatographyonline.com The choice of organic modifier (e.g., acetonitrile vs. methanol) can also alter selectivity due to different solvent strengths and interactions. chromatographyonline.com

For separating deuterated isotopologues, mobile phase composition can be fine-tuned to enhance the secondary isotope effect. For instance, studies have shown that decreasing the concentration of the organic modifier in water can increase the separation factor between deuterated and protiated analogues on a C18 column. researchgate.net

Table 2: Exemplary Mobile Phase Conditions Used in Vonoprazan Analysis

| Mobile Phase A | Mobile Phase B | Elution Mode | Detection | Reference |

|---|---|---|---|---|

| 0.03 M sodium phosphate buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v) | 0.03 M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v) | Gradient | UV at 230 nm | nih.gov |

| Ammonium formate (pH 3.0) | Ethanol | Gradient | Not specified | researchgate.net |

| Water (pH 3.0) | Acetonitrile | Isocratic (95:5, v/v) | UV at 213 nm | veterinaria.org |

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds. semanticscholar.org In the context of Vonoprazan impurity 11-d5 (fumarate), which is a non-volatile salt, GC is not applicable for direct analysis of the impurity itself. However, it is an essential technique for quantifying organic volatile impurities (OVIs), such as residual solvents (e.g., methanol, ethanol, acetone) that may be present in the bulk drug substance from the manufacturing process. nih.govnih.gov

Regulatory guidelines require the control of residual solvents. nih.gov Headspace GC (HS-GC) is a common technique employed for this purpose, as it allows for the analysis of volatile compounds in a solid or liquid matrix without extensive sample preparation. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful separation technique in the pharmaceutical industry, often considered a type of normal-phase chromatography. pharmtech.comnews-medical.net It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of organic co-solvent like methanol. news-medical.net

Key advantages of SFC over HPLC include:

Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations, often 3-10 times faster than HPLC. pharmtech.comnews-medical.net

Reduced Solvent Consumption: Using CO₂ as the main mobile phase significantly reduces the use of organic solvents, making it a "greener" technique. news-medical.net

Orthogonal Selectivity: SFC provides different selectivity compared to RP-HPLC, which is advantageous for separating complex mixtures or structurally similar compounds, including chiral molecules and isotopologues. news-medical.netchromatographyonline.com

SFC is highly effective for preparative chromatography, enabling the isolation of milligram-to-gram quantities of impurities for subsequent structural elucidation by spectroscopic methods. pharmtech.compharmainventor.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Spectroscopic and Spectrometric Approaches for Structural Confirmation

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for impurity identification. nih.govresearchgate.net

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement of the impurity. This allows for the determination of its elemental formula, confirming the presence of the five deuterium atoms by the corresponding mass increase compared to the non-deuterated analogue.

Structural Fragmentation: Tandem mass spectrometry (MS/MS) is used to fragment the impurity ion and analyze the resulting product ions. The fragmentation pattern provides vital information about the molecule's structure. By comparing the MS/MS spectrum of Vonoprazan impurity 11-d5 with its non-deuterated counterpart, the location of the deuterium labels can often be deduced by observing mass shifts in specific fragments. A study developing an LC-MS/MS method for Vonoprazan-d4 identified the precursor-product ion transitions as m/z 350.0 → 316.0, demonstrating the utility of this approach. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including pharmaceutical impurities. nih.govveeprho.comrsc.org It provides detailed information about the atomic connectivity and stereochemistry of a compound. veeprho.com

¹H NMR: In the proton NMR spectrum of Vonoprazan impurity 11-d5, the signals corresponding to the five protons that have been replaced by deuterium would be absent or significantly reduced in intensity. This provides direct evidence of deuteration at specific sites.

¹³C NMR: The carbon NMR spectrum would show subtle shifts for the carbon atoms bonded to deuterium due to the isotopic effect, and the C-D coupling can be observed.

²H NMR: Deuterium NMR can be used to directly observe the signals of the deuterium nuclei, confirming their presence and providing information about their chemical environment.

2D NMR Techniques: Advanced two-dimensional NMR experiments are essential for complete structural assignment.

COSY (Correlation Spectroscopy) identifies proton-proton couplings (H-H correlations).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (C-H correlations).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. veeprho.com

By using this suite of NMR experiments, the complete structure of Vonoprazan impurity 11-d5 (fumarate) can be unequivocally confirmed, including the precise location of each of the five deuterium atoms. Using deuterium oxide (D₂O) as the solvent for NMR can also facilitate hydrogen/deuterium exchange studies for labile protons. researchgate.netdocumentsdelivered.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of pharmaceutical compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. For an isotopically labeled compound like Vonoprazan impurity 11-d5 (fumarate), HRMS is crucial for verifying the incorporation of the deuterium atoms and assessing the isotopic purity of the material.

By providing mass measurements with high precision (typically to within 5 ppm), HRMS can distinguish between the mass of the deuterated compound and any residual non-deuterated or partially deuterated species. The expected mass difference between a C-H and a C-D bond allows for the confident confirmation of the number of deuterium atoms incorporated.

Table 1: Theoretical HRMS Data for Vonoprazan Impurity 11 and its d5 Variant (Free Base)

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Vonoprazan Impurity 11 | C₂₈H₂₄F₂N₄O₂S | 518.1642 |

| Vonoprazan Impurity 11-d5 | C₂₈H₁₉D₅F₂N₄O₂S | 523.1956 |

Note: The table presents theoretical data based on chemical structures. Actual measurements would be used to confirm these values.

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis

By comparing the fragmentation pattern of the d5-labeled impurity with its non-labeled counterpart, analysts can identify which fragments retain the deuterium atoms. A shift in the mass-to-charge ratio (m/z) of a specific fragment ion by five units (or a portion thereof, depending on the fragment) would confirm the location of the labels within that structural moiety. For instance, a study on Vonoprazan-d4 showed a precursor-product ion transition of m/z 350.0 → 316.0, compared to 346.0 → 315.1 for the non-labeled drug, demonstrating the utility of this technique. nih.gov

On-line Hydrogen/Deuterium (H/D) Exchange LC-MS for Exchangeable Proton Identification

On-line Hydrogen/Deuterium (H/D) exchange coupled with LC-MS is a sophisticated technique used to determine the number of labile hydrogens (those attached to heteroatoms like O, N, or S) in a molecule. nih.govamericanpharmaceuticalreview.com While Vonoprazan impurity 11-d5 is intentionally and stably labeled with deuterium, this technique can be used to probe for any additional exchangeable protons on the molecule, such as those that might be present on the fumarate (B1241708) salt form or if any N-H groups are present. The experiment involves introducing the analyte into a mobile phase containing deuterium oxide (D₂O), which facilitates the exchange of labile protons for deuterons, resulting in a measurable mass increase. researchgate.net This provides another layer of structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules. A combination of different NMR experiments provides detailed information about the carbon-hydrogen framework and the precise location of other nuclei.

1H and 13C NMR for Structural Fingerprinting

¹H (proton) and ¹³C NMR spectroscopy provide a detailed "fingerprint" of the molecule's structure.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. In the case of Vonoprazan impurity 11-d5, the ¹H NMR spectrum would be expected to show the absence of signals at the positions where deuterium atoms have been incorporated, providing clear evidence of successful labeling.

¹³C NMR provides information on the number of different types of carbon atoms in the molecule. The spectrum of the d5-labeled compound would be very similar to the non-labeled version, but the signals for the deuterated carbons would show coupling to deuterium (a triplet for a -CD group, a quintet for a -CD₂ group, etc.) and would be of lower intensity.

Table 2: Hypothetical ¹H NMR Chemical Shift Comparison

| Proton Environment | Expected Chemical Shift (ppm) - Non-labeled | Expected Observation - d5 Labeled |

| Aromatic Protons | 7.0 - 8.5 | Signals present |

| Pyrrole (B145914) Protons | 6.0 - 7.0 | Signals present |

| Methylene (B1212753) Protons | 3.0 - 4.5 | Signals present |

| N-Methyl Protons | 2.0 - 3.0 | Signals absent or significantly reduced |

Note: This table is illustrative. Specific chemical shifts would need to be determined experimentally.

Deuterium NMR (²H NMR) for Confirmation of Labeling Position and Enrichment

While ¹H NMR can infer the location of deuterium by the absence of a signal, ²H (Deuterium) NMR directly observes the deuterium nuclei. magritek.comwikipedia.org This technique is the most direct method for confirming the positions of the deuterium labels. The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions. huji.ac.il The chemical shift range is similar to that of proton NMR, allowing for straightforward assignment. wikipedia.org The integration of the signals in the ²H NMR spectrum can also be used to assess the level of deuterium enrichment at each labeled site.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a well-established technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For Vonoprazan impurity 11-d5 (fumarate), the IR spectrum would be expected to be very similar to that of the non-labeled compound, showing characteristic absorptions for functional groups such as sulfonyl (S=O), aromatic rings (C=C), and C-F bonds. The most significant difference would be the appearance of C-D stretching vibrations, which occur at lower frequencies (around 2100-2250 cm⁻¹) than C-H stretches (around 2800-3000 cm⁻¹). The presence of these C-D absorption bands provides further evidence of successful deuteration. The fumarate counter-ion would also show characteristic absorptions for the carboxylate groups.

Quantitative Analytical Method Validation Principles for Impurities

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. slideshare.netslideshare.netnumberanalytics.com For quantitative tests of impurities, this involves a thorough evaluation of several performance characteristics to ensure reliable and accurate results. ich.orgnih.gov The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, which is widely adopted by regulatory authorities. slideshare.netich.org

Method validation for impurities is crucial for quality control and for ensuring that the levels of these substances in the final drug product are within acceptable limits. pharmtech.combiomedres.us The validation process for Vonoprazan impurity 11-d5 (fumarate) would involve establishing the performance of the analytical method, which is often a chromatographic technique such as High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov

Specificity and Selectivity for Deuterated Impurities

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. numberanalytics.comich.org In the context of Vonoprazan impurity 11-d5 (fumarate), the method must be able to distinguish this deuterated impurity from the non-deuterated Vonoprazan, other related impurities, and the active pharmaceutical ingredient (API) itself. ich.orgresearchgate.net

The selectivity of the method is a measure of how well it can quantify the analyte of interest without interference from other substances in the sample. chemass.si For deuterated compounds, this is particularly challenging due to the potential for isotopic interferences. researchgate.net The analytical method, often coupled with mass spectrometry (LC-MS), must have sufficient resolution to separate and selectively detect the deuterated impurity. chemass.si

To demonstrate specificity, a common approach is to spike the drug substance or product with known amounts of impurities and demonstrate their separation. ich.org In the case of deuterated impurities, this would involve analyzing a mixture of Vonoprazan, Vonoprazan impurity 11, and Vonoprazan impurity 11-d5 (fumarate) to ensure baseline separation of their respective signals. The use of advanced analytical techniques like high-resolution mass spectrometry can aid in confirming the identity and purity of the chromatographic peaks. researchgate.net

Table 1: Specificity Study Results for the Analysis of Vonoprazan Impurity 11-d5 (fumarate)

| Analyte | Retention Time (min) | Resolution from Vonoprazan Impurity 11-d5 (fumarate) |

| Vonoprazan | 5.2 | > 2.0 |

| Vonoprazan Impurity 11 | 7.8 | > 2.0 |

| Vonoprazan Impurity 11-d5 (fumarate) | 7.9 | - |

| Placebo Components | No interference at the retention time of the analyte | N/A |

This table presents hypothetical data for illustrative purposes.

Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. numberanalytics.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. slideshare.net For impurity quantification, the range typically covers from the limit of quantification (LOQ) to 120% of the specification limit for the impurity. europa.eu

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOQ is a critical parameter for impurity methods as it defines the lower limit of the reporting threshold. youtube.com

For Vonoprazan impurity 11-d5 (fumarate), establishing these parameters would involve preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. tandfonline.com

Table 2: Linearity, Range, LOD, and LOQ Data for Vonoprazan Impurity 11-d5 (fumarate)

| Parameter | Result | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 0.1 - 10.0 | From LOQ to 120% of specification limit |

| Limit of Detection (LOD) (µg/mL) | 0.03 | Reportable |

| Limit of Quantification (LOQ) (µg/mL) | 0.1 | Sufficiently low for impurity quantification |

This table presents hypothetical data for illustrative purposes.

Accuracy, Precision, and Robustness Studies

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. numberanalytics.comui.ac.id For impurity analysis, accuracy is typically determined by spiking the drug product with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). ui.ac.id The percentage recovery of the added impurity is then calculated. ui.ac.id

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. numberanalytics.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.org

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. pharmtech.compharmoutsourcing.comsustainability-directory.com For an HPLC method, these parameters could include the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. pharmoutsourcing.com Robustness studies are crucial to ensure that the method is transferable between different laboratories and instruments. pharmoutsourcing.com

Table 3: Accuracy and Precision Data for Vonoprazan Impurity 11-d5 (fumarate)

| Concentration Level | Accuracy (% Recovery) | Precision (RSD, %) |

| LOQ (0.1 µg/mL) | 98.5 | 4.2 |

| 100% of Specification Limit (1.0 µg/mL) | 101.2 | 1.8 |

| 150% of Specification Limit (1.5 µg/mL) | 99.8 | 1.5 |

This table presents hypothetical data for illustrative purposes.

Table 4: Robustness Study Parameters and Results for the Analysis of Vonoprazan Impurity 11-d5 (fumarate)

| Parameter | Variation | Impact on Results (e.g., % Change in Peak Area) |

| pH of Mobile Phase | ± 0.2 units | < 2.0% |

| Column Temperature | ± 5 °C | < 1.5% |

| Flow Rate | ± 0.1 mL/min | < 3.0% |

| Mobile Phase Composition | ± 2% organic | < 2.5% |

This table presents hypothetical data for illustrative purposes.

Formation Mechanisms and Degradation Pathways of Vonoprazan Impurity 11 D5 Fumarate or Its Protonated Analog As a Model

Elucidation of Impurity Formation Pathways

The origin of impurities in a drug substance can be traced back to the manufacturing process or to degradation over time. Understanding these pathways is essential for process optimization and quality control.

Byproducts from Synthetic Routes

Impurities are often generated during the synthesis of an active pharmaceutical ingredient (API) through side reactions, incomplete reactions of starting materials, or subsequent reactions of intermediates. In the case of Vonoprazan (B1684036), several synthetic routes have been developed, and a comprehensive analysis of the manufacturing process has identified potential process-related impurities. researchgate.netfigshare.comresearchgate.net

The synthesis of Vonoprazan often involves key intermediates such as 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde. google.com This intermediate is reacted with methylamine (B109427) and then reduced to form the final Vonoprazan molecule. google.com During this multi-step synthesis, various byproducts can emerge. For instance, unreacted starting materials or intermediates like 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylic acid N-methyl amide (Imp-9) can persist in the final product. daneshyari.com

One identified impurity, Impurity-1, can be formed when an intermediate reacts with methylamine (CH3NH2). daneshyari.com Another potential impurity arises from the reduction step of the synthesis, which can generate byproducts that are structurally similar to Vonoprazan and difficult to remove through conventional purification methods. google.com The structure of Vonoprazan Impurity 11, 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine, suggests it may be a dimeric byproduct. synzeal.com Such an impurity could potentially form from a side reaction where a reactive intermediate of Vonoprazan couples with another molecule of a pyrrole-containing precursor or intermediate. The specific deuterated version, Vonoprazan impurity 11-d5 (fumarate), is the deuterium-labeled form of this compound. medchemexpress.commedchemexpress.com

Interactive Table: Potential Process-Related Impurities in Vonoprazan Synthesis

| Impurity Name | Potential Origin | Reference |

|---|---|---|

| Impurity-1 | Reaction of intermediate-1 with CH3NH2; Base degradation product | daneshyari.com |

| Impurity-2 | Recrystallization of Vonoprazan fumarate (B1241708) at high temperatures | daneshyari.com |

| Impurity-6 | Hydrogenation of intermediate-2 by NaBH4 | daneshyari.com |

| Impurity-7 | Reaction of intermediate-1 with HCl | daneshyari.com |

| Impurity-8 (SMA) | Unreacted starting material | researchgate.netdaneshyari.com |

| Impurity-9 (intermediate-2) | Unreacted intermediate; Oxidative degradation product | researchgate.netdaneshyari.com |

Degradation Product Formation under Stress Conditions

To assess the intrinsic stability of a drug, forced degradation studies are performed under various stress conditions as mandated by regulatory guidelines like those from the International Conference on Harmonisation (ICH). nih.govveterinaria.org These studies expose the drug to extremes of hydrolysis, oxidation, heat, and light to provoke the formation of degradation products.

Research has consistently shown that Vonoprazan fumarate is susceptible to degradation under specific conditions. Multiple studies have demonstrated that Vonoprazan undergoes significant degradation when exposed to alkaline (base hydrolysis) and oxidative stress. daneshyari.comnih.govresearchgate.net Conversely, the drug has proven to be relatively stable under acidic, thermal, and photolytic conditions. daneshyari.comnih.govresearchgate.net The degradation in alkaline solutions has been observed to follow first-order kinetics. nih.gov The formation of the fumarate salt itself is a strategy to enhance the chemical and physical stability of Vonoprazan, reducing its susceptibility to degradation from moisture and heat. patsnap.com

Interactive Table: Summary of Vonoprazan Forced Degradation Studies

| Stress Condition | Observation | Stability | Reference |

|---|---|---|---|

| Hydrolytic (Acid) | Stable | Stable | daneshyari.comnih.govresearchgate.net |

| Hydrolytic (Base/Alkaline) | Significant degradation | Labile | daneshyari.comnih.govresearchgate.netnih.gov |

| Oxidative | Significant degradation | Labile | daneshyari.comnih.govresearchgate.netekb.eg |

| Thermal | Stable | Stable | daneshyari.comnih.govresearchgate.net |

| Photolytic | Stable | Stable | daneshyari.comnih.govresearchgate.net |

The analysis of samples from forced degradation studies allows for the identification and characterization of degradation products and their intermediates. For Vonoprazan, specific degradation pathways have been proposed based on these studies.

Under oxidative stress, an impurity identified as Imp-9 was formed, which was also a known synthetic intermediate. daneshyari.com This suggests that oxidation is a key degradation pathway. In alkaline conditions, a different impurity, Imp-1, was identified as a major degradation product. daneshyari.com The characterization of these products is often achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov One study using LC-ESI-QTOF-MS/MS identified two primary degradation products under alkaline conditions and six different products under photolytic stress, proposing a detailed degradation mechanism. researchgate.net The formation of complex impurities like Impurity 11 during degradation could occur through the reaction of such identified intermediates or through the dimerization of unstable degradation products.

Understanding Isotopic Stability and Exchange Phenomena

The substitution of hydrogen atoms with their stable, heavier isotope, deuterium (B1214612) (D), is a strategy used in medicinal chemistry to alter the pharmacokinetic properties of a drug. alfa-chemistry.comwikipedia.org This is primarily due to the deuterium kinetic isotope effect (KIE).

Deuterium Kinetic Isotope Effects (KIE) on Degradation Reactions

The KIE is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom (H) involved in a bond-breaking step is replaced by a deuterium atom (D). acs.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. wikipedia.orgnih.gov Consequently, more energy is required to break a C-D bond, which can lead to a significant reduction in the rate of reactions where this bond cleavage is the rate-determining step. alfa-chemistry.comnih.gov This effect can slow down metabolic processes and chemical degradation. alfa-chemistry.comnih.gov

For Vonoprazan impurity 11-d5 (fumarate), the deuterium atoms are located on the N-methylmethanamine moiety. medchemexpress.commedchemexpress.com If the degradation pathways of Vonoprazan involve the cleavage of a C-H bond at this specific location (e.g., through oxidation or another enzymatic process), the presence of deuterium would be expected to slow down the rate of that degradation pathway. nih.gov For example, if the formation of certain degradation products proceeds via oxidation of the N-methyl group, the deuterated compound would degrade more slowly through this route than its non-deuterated counterpart. The magnitude of the KIE (expressed as the ratio of rates, kH/kD) can range from small to significant, with values of 2.5 to 3.5 being reported for in vitro systems. nih.gov This slowing of degradation can enhance the stability of the molecule. nih.gov

Interactive Table: Principles of the Deuterium Kinetic Isotope Effect (KIE)

| Principle | Description | Implication for Stability | Reference |

|---|---|---|---|

| Bond Strength | The Carbon-Deuterium (C-D) bond is 6-10 times more stable than the Carbon-Hydrogen (C-H) bond. | Increased energy is required to cleave the bond, making the molecule more resistant to reactions involving this step. | nih.govalfa-chemistry.com |

| Reaction Rate | Reactions involving the cleavage of a C-D bond in the rate-limiting step proceed more slowly than those involving a C-H bond. | The rate of chemical degradation or metabolism is reduced, prolonging the compound's existence. | alfa-chemistry.comwikipedia.org |

| Metabolic Switching | If one metabolic/degradation pathway is slowed by deuteration, other pathways may become more prominent. | The overall profile of degradation products might change. | nih.gov |

Conditions Favoring or Inhibiting Deuterium Exchange in the Impurity Structure

The structure of Vonoprazan Impurity 11-d5 contains several sites where deuterium exchange can occur, primarily on the pyrrole (B145914) and pyridine (B92270) rings. The susceptibility of these sites to exchange is influenced by various factors, including pH, temperature, and the presence of catalysts.

Hydrogen-deuterium exchange (H/D exchange) on aromatic and heterocyclic rings can be facilitated under both acidic and metal-catalyzed conditions. optibrium.comspringernature.com The deuteration of aromatic systems often proceeds via an electrophilic aromatic substitution (EAS) mechanism. optibrium.comlhasalimited.org In strongly acidic media, such as deuterated sulfuric acid (D2SO4) or deuterated trifluoroacetic acid (CF3COOD), a deuterium ion (D+) can act as the electrophile, attacking the electron-rich positions of the aromatic rings. optibrium.comresearchgate.net The rate and regioselectivity of this exchange are highly dependent on the electronic properties of the substituents on the rings.

For the Vonoprazan impurity structure, the pyrrole ring is generally more electron-rich than the pyridine ring and thus more susceptible to electrophilic attack. However, the nitrogen of the pyridine ring can be protonated under acidic conditions, which deactivates the ring towards further electrophilic substitution. The sulfonyl group is a strong electron-withdrawing group, which deactivates the pyrrole ring to some extent, making the exchange require more forcing conditions.

Metal-catalyzed H/D exchange offers an alternative and often milder route. Catalysts based on iridium, ruthenium, and platinum have been shown to be effective for the deuteration of N-heterocycles. rsc.orglancs.ac.uklhasalimited.org These reactions often proceed via C-H activation, and the regioselectivity can be influenced by the choice of catalyst and directing groups. For instance, iridium catalysts have been used for the selective C2 deuteration of pyrrole rings. rsc.org

The table below summarizes conditions that can influence deuterium exchange on the structural motifs present in Vonoprazan Impurity 11-d5.

Table 1: Conditions Influencing Deuterium Exchange

| Factor | Condition | Effect on Deuterium Exchange | Rationale |

|---|---|---|---|

| pH | Strongly Acidic (e.g., D₂SO₄, CF₃COOD) | Favors Exchange | Promotes electrophilic aromatic substitution on electron-rich rings. optibrium.comresearchgate.net |

| Alkaline | Inhibits Electrophilic Exchange | Lack of electrophilic deuterium source. Base-catalyzed exchange is possible at acidic C-H bonds, but less common for these ring systems. | |

| Catalyst | Iridium (e.g., [Ir(COD)(Cy₃P)(Py)]PF₆) | Favors Exchange | Facilitates C-H activation, can provide high regioselectivity. rsc.org |

| Ruthenium (e.g., Ru NHC complex) | Favors Exchange | Effective for deuteration of N-heterocycles, particularly at sterically accessible positions. lancs.ac.uk | |

| Platinum (e.g., Pt/C) | Favors Exchange | Platinum-catalyzed exchange with heavy water is a known method. springernature.com | |

| Temperature | Elevated Temperature | Favors Exchange | Provides the necessary activation energy for C-H bond cleavage and formation. lhasalimited.orgrsc.org |

| Room Temperature | Inhibits or Slows Exchange | Insufficient energy to overcome the activation barrier for many exchange reactions. | |

| Substituents | Electron-donating groups | Favors Exchange | Increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. lhasalimited.org |

| Electron-withdrawing groups (e.g., -SO₂-) | Inhibits Exchange | Decreases the electron density of the aromatic ring, deactivating it towards electrophilic attack. optibrium.com |

Computational Chemistry and In Silico Approaches for Impurity Prediction

Computational chemistry and in silico approaches are integral to modern pharmaceutical development for the prediction of potential impurities, including degradants and by-products of synthesis. optibrium.com These methods are guided by regulatory frameworks such as the ICH M7 guideline, which mandates the assessment and control of DNA reactive (mutagenic) impurities. nih.gov The guideline recommends the use of two complementary in silico methodologies: an expert rule-based system and a statistical-based system, to predict mutagenicity. lhasalimited.orgfrontiersin.org

Expert Rule-Based Systems , such as Lhasa Limited's Derek Nexus, utilize a knowledge base of structure-toxicity relationships and chemical rules to predict the likelihood of a compound causing a specific toxicity. researchgate.netnih.gov These systems can identify structural alerts, which are molecular substructures known to be associated with toxicity.

Statistical-Based Systems , like Sarah Nexus, also from Lhasa Limited, employ machine learning algorithms trained on large datasets of experimental results (e.g., Ames test data) to make predictions. lhasalimited.org These models identify statistical correlations between structural features and mutagenicity.

For the prediction of degradation pathways and the formation of impurities, software like Zeneth (also from Lhasa Limited) is used. rsc.orglhasalimited.org Zeneth employs a knowledge base of degradation reactions to predict the likely transformation products of a molecule under various stress conditions (e.g., acidic, alkaline, oxidative, photolytic). lhasalimited.org This allows for the proactive identification of potential impurities that may arise during manufacturing and storage.

The application of these tools to a molecule like Vonoprazan would involve submitting its structure to these programs. The software would then predict potential degradation products based on its inherent chemical functionalities (e.g., susceptibility of the sulfonamide to hydrolysis, potential for oxidation of the pyrrole and pyridine rings). For instance, Zeneth could predict the formation of dimeric impurities under oxidative conditions. lhasalimited.org Subsequently, Derek Nexus and Sarah Nexus would be used to assess the mutagenic potential of these predicted impurities. lancs.ac.uk

The table below provides an overview of some in silico tools and their application in impurity prediction.

Table 2: In Silico Tools for Impurity Prediction

| Software/Tool | Type | Primary Application | Relevance to Vonoprazan Impurity 11 |

|---|---|---|---|

| Zeneth | Expert Rule-Based | Prediction of degradation pathways | Can predict the formation of impurities under various stress conditions (e.g., oxidative, alkaline), including potential dimerization. rsc.orglhasalimited.org |

| Derek Nexus | Expert Rule-Based | Toxicity prediction (mutagenicity, carcinogenicity, etc.) | Assesses the mutagenic potential of predicted impurities based on structural alerts. researchgate.netnih.gov |

| Sarah Nexus | Statistical-Based (Machine Learning) | Mutagenicity prediction (Ames test) | Provides a statistical assessment of mutagenicity to complement the expert rule-based prediction, as per ICH M7 guidelines. lhasalimited.org |

| admetSAR | Statistical-Based | Prediction of ADMET properties (including toxicity) | Can be used to predict various toxicological endpoints of known and predicted impurities. |

| (Q)SAR Toolbox | Statistical-Based | Grouping of chemicals and read-across for toxicity prediction | Can be used to assess the toxicity of impurities by comparing them to structurally similar compounds with known toxicological data. |